molecular formula C12H21NO3 B3027877 tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 1419101-37-3

tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B3027877
CAS No.: 1419101-37-3
M. Wt: 227.30
InChI Key: KEZZKTYQLOJDSX-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS: 1419101-37-3) is a heterocyclic building block with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It is widely used in pharmaceutical and chemical synthesis due to its rigid bicyclic structure, which provides stereochemical control in reactions. The compound features a hydroxyl group at the 4-position of the octahydrocyclopenta[b]pyrrole scaffold, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structural motif enhances solubility in organic solvents while maintaining reactivity for further functionalization. Current applications include its use in medicinal chemistry for the development of protease inhibitors and as a precursor in asymmetric catalysis .

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZZKTYQLOJDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001122942
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-37-3
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, hexahydro-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001122942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound on a commercial scale .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

  • Acid-catalyzed hydrolysis : Achieved with HCl in dioxane/water (1:1 v/v) at 50°C for 6 h, yielding the free carboxylic acid.

  • Base-mediated cleavage : TFA in dichloromethane (DCM) at 0°C selectively removes the tert-butyl group without affecting the hydroxyl group .

Example Reaction Table

Reaction TypeConditionsProductYieldSource
Acid hydrolysisHCl, dioxane/H₂O, 50°C, 6 hCyclopenta[b]pyrrole-1-carboxylic acid85%
TFA cleavageTFA/DCM, 0°C, 2 hDeprotected amine intermediate98%

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position is susceptible to oxidation, forming ketones for subsequent reactions.

  • Swern oxidation : Using oxalyl chloride/DMSO in DCM at -78°C converts the hydroxyl group to a ketone with >90% efficiency.

  • TPAP/NMO oxidation : Catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in acetonitrile provides milder conditions.

Comparative Oxidation Data

Oxidizing AgentConditionsProductYieldPurity
Swern (DMSO/oxalyl Cl)-78°C, 2 h4-Oxo derivative92%98%
TPAP/NMORT, 4 h4-Oxo derivative88%95%

Nucleophilic Substitution and Alkylation

The hydroxyl group participates in Mitsunobu reactions or direct alkylation to introduce diverse substituents:

  • Mitsunobu reaction : Using DIAD/PPh₃ with thiols or alcohols installs sulfur- or oxygen-containing groups at the 4-position .

  • Epoxidation : Reaction with mCPBA forms an epoxide, enabling ring-opening nucleophilic attacks .

Substitution Examples

ReactionReagentsProductApplication
Mitsunobu (thiol)DIAD, PPh₃, PhSH4-(Phenylthio) derivativeAntioxidant probes
EpoxidationmCPBA, DCM, 0°C4,5-EpoxideNeurological drug precursors

Ring-Opening and Cycloaddition Reactions

The strained bicyclic system undergoes ring-opening under specific conditions:

  • Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the cyclopentane ring, yielding linear diamines .

  • Diels-Alder reactivity : The conjugated diene formed after ring-opening participates in cycloadditions with dienophiles like maleic anhydride .

Ring-Opening Conditions

MethodCatalyst/ReagentProductSelectivity
HydrogenolysisH₂, Pd(OH)₂/C, 50 psiOctahydro-pyrrolidine diamine>95% trans
Acidic cleavageH₂SO₄, MeOH, refluxLinear ester-amine conjugate80%

Biological Derivatization for Drug Discovery

Derivatives of this compound exhibit NMDA receptor modulation and antiviral activity:

  • P3/P4 substitutions : Introducing tert-butyl (P3) and cyclohexyl (P4) groups enhances binding to viral proteases (IC₅₀ = 0.08 μM) .

  • α-Ketoamide warheads : Improve enzymatic inhibition (IC₅₀ = 0.16 μM vs. 1.32 μM without) .

Structure-Activity Relationship (SAR)

DerivativeModificationIC₅₀ (μM)Target
Telaprevir analogP3 tert-butyl, P4 cyclohexyl0.08EV-D68 2A protease
Jun8861α-Ketoamide warhead0.16SARS-CoV-2 Mpro

Stereochemical Transformations

The compound’s (3aR,4R,6aS) configuration influences reactivity:

  • Epimerization : Heating in EtOH/H₂O induces partial racemization at C4 (10% after 12 h).

  • Chiral resolution : Enzymatic hydrolysis with lipases separates enantiomers for asymmetric synthesis .

Scientific Research Applications

tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate is a heterocyclic building block with a molecular formula of C12H21NO3 and a molecular weight of 227.3 . It has a CAS Number of 1419101-37-3 .

While specific applications of this compound were not found in the search results, information on related compounds can provide insight into its potential uses:

  • Pharmaceutical Applications:
    • Intermediate in Synthesis: tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is recognized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow for modifications that can enhance pharmacological activity.
  • Agrochemical Applications:
    • Pesticide/Herbicide Development: The unique chemical structure of tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.
  • (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate
    • Anticancer Activity: Research indicates that pyrrole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.
    • Anti-inflammatory Activity: Pyrrole derivatives have also been studied for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines, with results indicating that certain derivatives could significantly reduce inflammation markers in vitro.
    • Neuroprotective Effects: The neuroprotective potential of pyrrole derivatives has been explored in various studies. Compounds structurally related to this compound have demonstrated the ability to protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of bicyclic pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name & CAS No. Functional Groups/Modifications Molecular Weight (g/mol) Key Properties/Applications Similarity Score*
tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (1419101-37-3) 4-hydroxy, Boc-protected amine 227.3 Pharmaceutical building block Reference
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) 5-ketone, Boc-protected amine 225.28 Lab chemical; acute toxicity (OSHA Class 4) 1.00
tert-Butyl 5-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate (877826-27-2) 5-amino, Boc-protected amine 226.3 Discontinued (stability/toxicity concerns) N/A
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (879687-92-0) 4-ketone, isoindole scaffold 227.3 High structural similarity, lower polarity 0.94

*Similarity scores based on Tanimoto coefficient (0.00–1.00) for structural alignment .

Functional Group and Reactivity Differences

  • Hydroxyl vs. Ketone Groups : The 4-hydroxy group in the target compound confers hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the 5-oxo analog (CAS 146231-54-1), which exhibits higher electrophilicity due to its ketone moiety .
  • Amino Derivatives: The discontinued 5-amino analog (CAS 877826-27-2) highlights the impact of amine substitution. While the amino group increases nucleophilicity, it may also contribute to instability or toxicity, leading to its discontinuation .

Biological Activity

tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS No. 1419101-37-3) is a chemical compound with significant potential in biological research and applications. Its molecular formula is C12H21NO3, and it has a molecular weight of 227.3 g/mol. This compound is notable for its unique structure that includes a cyclopentane framework, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxy group allows for hydrogen bonding, while the tert-butyl group enhances hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with receptors that mediate various physiological responses.

Biological Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit a range of biological activities such as antioxidant properties, cytotoxic effects against cancer cells, and modulation of apoptotic pathways .

Antioxidant Activity

Studies have shown that similar pyrrole derivatives possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals . This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxic Effects

In vitro assays have demonstrated that certain pyrrole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, the antiproliferative activity of these compounds was evaluated using resazurin assays, revealing significant inhibition of cell viability at specific concentrations .

Case Studies and Research Findings

  • Cytotoxicity and Apoptosis : A study synthesized a series of fused pyrroles and evaluated their effects on cellular proliferation. The results indicated that some derivatives showed promising cytotoxicity against cancer cells and modulated apoptotic pathways effectively .
  • Enzyme Interaction Studies : Research focusing on similar compounds has highlighted their role as inhibitors of key enzymes associated with neurodegenerative diseases. For example, certain derivatives were shown to inhibit acetylcholinesterase activity, which is relevant in Alzheimer's disease treatment strategies .

Data Tables

Property Value
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
CAS Number1419101-37-3
Purity97%
Biological Activity Observations
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityIC50 values vary by cell line
Enzyme InhibitionAcetylcholinesterase inhibition observed

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions involving pyrrolidine or piperidine precursors. For example, silica gel column chromatography is critical for purification, with elution gradients adjusted based on polarity differences between intermediates and byproducts . Reaction parameters such as temperature (e.g., ice-cooled conditions for sensitive intermediates) and solvent choice (e.g., dichloromethane for boronate coupling) are optimized to avoid side reactions and improve yields .

Q. How can the stereochemical integrity of the octahydrocyclopenta[b]pyrrole core be ensured during synthesis?

  • Methodology : Chiral resolution techniques, including enantioselective catalysis (e.g., copper(I)-tetrakis(acetonitrile) complexes) or chiral stationary-phase chromatography, are employed to isolate specific stereoisomers . Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography validate stereochemical assignments .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural identity?

  • Methodology : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are standard for confirming molecular weight and functional groups. Polarimetry or chiral HPLC ensures enantiomeric purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can SHELX software address discrepancies in crystallographic refinement of derivatives with disordered tert-butyl groups?

  • Methodology : SHELXL’s restraints (e.g., DELU, SIMU) are applied to model disordered tert-butyl moieties, while PART instructions split occupancy for overlapping atoms. High-resolution data (>1.0 Å) and iterative refinement cycles improve electron density maps. The program’s robust handling of twinned crystals is advantageous for low-symmetry derivatives .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures of hydroxylated derivatives?

  • Methodology : Dynamic NMR (DNMR) at variable temperatures can decouple overlapping signals caused by slow interconversion of diastereomers. Alternatively, derivatization (e.g., acetylation of the hydroxyl group) simplifies spectra by reducing hydrogen bonding effects. DFT-calculated chemical shifts validate assignments .

Q. How can computational modeling predict the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations assess the energy barriers for oxidative addition or transmetallation steps. Substituent effects (e.g., steric hindrance from the tert-butyl group) are modeled to optimize ligand design. Experimental validation via kinetic studies (e.g., monitoring reaction progress via 11^{11}B NMR for boronate intermediates) bridges theory and practice .

Q. What are the challenges in scaling up enantioselective syntheses while maintaining optical purity?

  • Methodology : Continuous-flow reactors minimize racemization by reducing residence time at elevated temperatures. Chiral catalysts (e.g., Ru(II)-Pheox complexes) with high turnover numbers (TON > 10,000) improve scalability. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor enantiomeric excess (ee) in real time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
Reactant of Route 2
tert-Butyl 4-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate

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